N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
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Overview
Description
N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a benzothiadiazole moiety, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multiple steps. One common approach is to start with the preparation of the benzothiadiazole moiety, which can be synthesized by the diazotization of 2-aminothiophenol with sodium nitrite . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the pyrimidine ring can be synthesized via a condensation reaction involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug development.
Medicine: Its unique structure could make it a candidate for therapeutic applications, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the compound’s binding affinity and specificity. The piperidine and pyrimidine rings can further modulate the compound’s activity by providing additional sites for interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiadiazole derivatives, such as:
2,1,3-Benzothiadiazole: A bicyclic molecule composed of a benzene ring fused to a thiadiazole ring.
N-(2,1,3-benzothiadiazole-4-ylsulfonyl)glycine: Another derivative with a glycine moiety.
Uniqueness
N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its combination of three distinct structural motifs: the benzothiadiazole, piperidine, and pyrimidine rings
Properties
Molecular Formula |
C17H20N6O2S2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C17H20N6O2S2/c1-12-9-18-17(19-10-12)22(2)13-5-4-8-23(11-13)27(24,25)15-7-3-6-14-16(15)21-26-20-14/h3,6-7,9-10,13H,4-5,8,11H2,1-2H3 |
InChI Key |
YVZKOZQOSDWRRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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